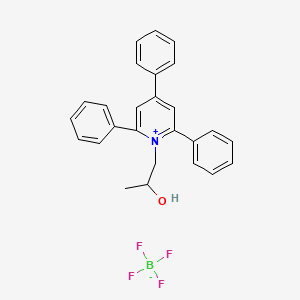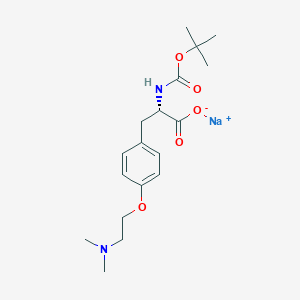![molecular formula C10H12ClNO B13329316 N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of carbamoyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride can be synthesized through the reaction of N-methyl-N-[(2-methylphenyl)methyl]amine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of N-methyl-N-[(2-methylphenyl)methyl]amine and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is often purified through recrystallization or other suitable methods to achieve the required purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-[(2-methylphenyl)methyl]amine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- N-methylcarbamoyl chloride
- N-phenylcarbamoyl chloride
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other carbamoyl chlorides and allows for selective reactions and applications in organic synthesis.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)7-12(2)10(11)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
YJCWUGPIEFCJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


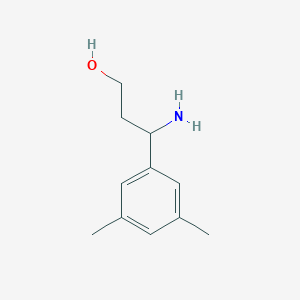
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
![7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13329246.png)
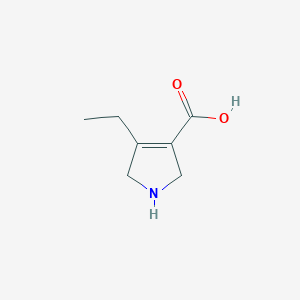
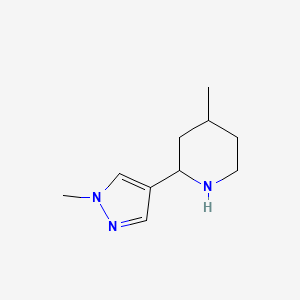
![[2-(4-Amino-1H-pyrazol-1-YL)acetyl]urea](/img/structure/B13329261.png)
![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)

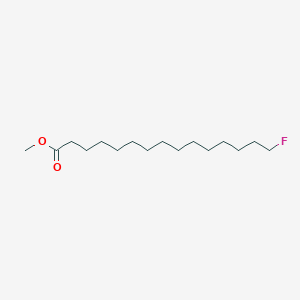
![tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B13329287.png)
